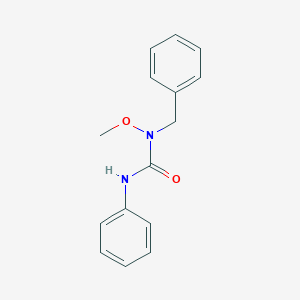

1-Benzyl-1-methoxy-3-phenylurea

Descripción general

Descripción

1-Benzyl-1-methoxy-3-phenylurea is an organic compound with the molecular formula C15H16N2O2 It is a derivative of urea, characterized by the presence of benzyl, methoxy, and phenyl groups attached to the urea core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-methoxy-3-phenylurea can be synthesized through the reaction of benzyl isocyanate with methoxyphenylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-1-methoxy-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of benzylidene derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of various substituted urea derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicidal Properties

1-Benzyl-1-methoxy-3-phenylurea is primarily recognized for its herbicidal activity. It functions by inhibiting plant growth through interference with hormonal processes, specifically by binding to proteins involved in growth regulation. This mechanism makes it effective against a variety of weeds, allowing for more efficient crop management strategies.

Mechanism of Action

The compound's herbicidal efficacy is attributed to its ability to disrupt the synthesis of essential plant hormones, leading to stunted growth and eventual plant death. Research indicates that it may inhibit specific enzymes or receptors critical for plant growth regulation, which is crucial for developing effective pest management strategies while minimizing environmental impacts.

Pharmaceutical Applications

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further research in therapeutic applications. The compound's structural characteristics allow it to interact with cellular pathways involved in cancer progression, potentially leading to novel treatment options .

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that warrants further exploration for potential use as an antimicrobial agent in clinical settings.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-3-phenylurea | Contains a methyl group instead of benzyl | Less sterically hindered; different biological activity |

| 1-(4-Methoxy-benzyl)-3-phenylurea | Methoxy group on the benzyl substituent | Potentially different solubility and reactivity |

| 1-(2,6-Dichlorobenzoyl)-3-phenylurea | Contains dichlorobenzoyl moiety | Enhanced insecticidal activity due to halogenation |

The unique substitution pattern of this compound contributes significantly to its solubility, stability, and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Study on Herbicidal Efficacy : A field trial demonstrated that the application of this compound reduced weed biomass significantly compared to untreated controls. The results indicated a reduction in both broadleaf and grassy weeds, showcasing its potential as an effective herbicide .

- Investigation into Anticancer Mechanisms : In vitro studies revealed that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways, highlighting its potential role as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-1-methoxy-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of protease activity, leading to reduced protein degradation and modulation of cellular processes .

Comparación Con Compuestos Similares

- 1-Benzyl-1-methyl-3-phenylurea

- 1-Benzyl-1-ethoxy-3-phenylurea

- 1-Benzyl-1-hydroxy-3-phenylurea

Comparison: 1-Benzyl-1-methoxy-3-phenylurea is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For example, the methoxy group can undergo specific oxidation reactions that are not possible with the methyl or ethoxy analogs. Additionally, the methoxy group may influence the compound’s binding affinity to molecular targets, potentially enhancing its biological activity .

Actividad Biológica

1-Benzyl-1-methoxy-3-phenylurea (BMPhU) is a urea derivative that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores the compound's mechanisms of action, biological effects, and potential applications based on recent research findings.

The biological activity of BMPhU primarily involves its interaction with specific molecular targets, including enzymes and receptors. As an enzyme inhibitor, it may bind to the active sites of proteases, inhibiting their activity and modulating cellular processes. This inhibition can lead to reduced protein degradation, which is crucial in various biological contexts, including cancer progression and pest management.

Insect Growth Regulation

BMPhU has been extensively studied for its potential as an insect growth regulator (IGR). Research indicates that it disrupts hormonal processes in insects, leading to significant insecticidal properties against various pest species. The compound interferes with the development stages of insects by inhibiting key enzymes involved in hormonal regulation.

Anticancer Properties

In addition to its agricultural applications, BMPhU exhibits promising anticancer activities. Studies have shown that it can inhibit cancer cell proliferation through mechanisms similar to those observed in other urea derivatives. For instance, derivatives of biphenylurea have demonstrated selective inhibitory action on vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are critical in tumor angiogenesis .

A comparative study highlighted the antiproliferative effects of BMPhU against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as a therapeutic agent .

Table 1: Biological Activities of this compound

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of BMPhU derivatives, researchers synthesized a series of compounds and tested their effects on various cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to conventional treatments. For example, compounds with specific substituents on the phenyl ring showed improved activity against MCF-7 cells with IC50 values under 5 μM .

Propiedades

IUPAC Name |

1-benzyl-1-methoxy-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-17(12-13-8-4-2-5-9-13)15(18)16-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNXYMMZHXEIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375710 | |

| Record name | 1-benzyl-1-methoxy-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149281-90-3 | |

| Record name | 1-benzyl-1-methoxy-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.